![molecular formula C10H22ClN3O2S B2756739 2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride CAS No. 1780020-81-6](/img/structure/B2756739.png)
2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride” would need to be determined through further analysis.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in the literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Thiazolidinediones have been synthesized for their potential antibacterial and antifungal activities. For instance, the synthesis of new pyrazolyl-2, 4-thiazolidinediones showcased remarkable antifungal activity and effectiveness against Gram-positive bacteria, excluding effectiveness against Gram-negative bacteria (Aneja et al., 2011). Similarly, substituted 5-(aminomethylene)thiazolidine-2,4-diones were synthesized using a variety of drug-like molecules, displaying antibacterial activity, particularly those with pyridine or piperazine moieties showing good to excellent antibacterial activity (Mohanty et al., 2015).
Anticancer Activity
Some thiazolidinedione derivatives have also been explored for their anticancer properties. The synthesis of N-substituted indole derivatives based on thiazolidine-2,4-dione showed promising anticancer activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance. For example, their use as inhibitors for mild steel corrosion in hydrochloric acid solution showed that the inhibition efficiency increased with concentration, highlighting their potential industrial application (Yadav et al., 2015).
Synthesis of Thiazolidines and Thiazoles
The synthesis of oxazolidines, thiazolidines, and derivatives from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrates the chemical versatility and potential of thiazolidinediones for developing compounds with various biological activities (Badr et al., 1981).
Wirkmechanismus
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and application of piperidine derivatives . Future directions could include the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on the piperidine structure.
Eigenschaften
IUPAC Name |
2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDODPICYOLYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)
![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)
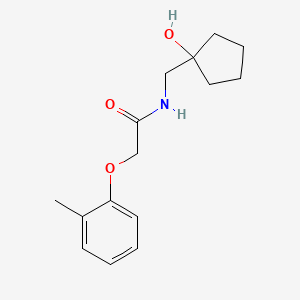

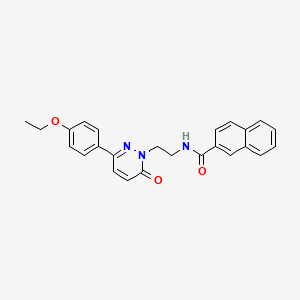
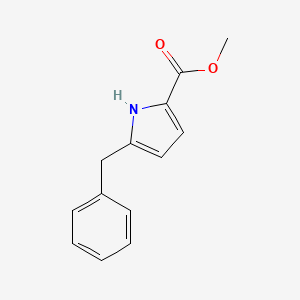
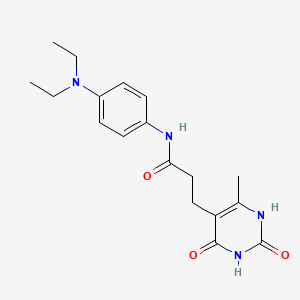

![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)
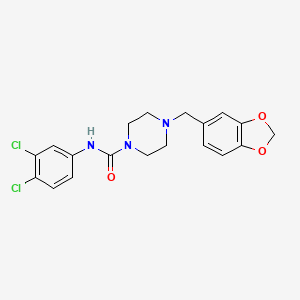

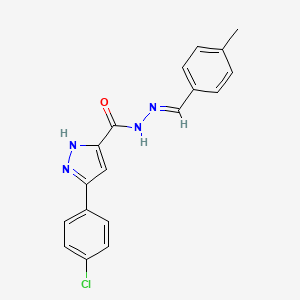
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)